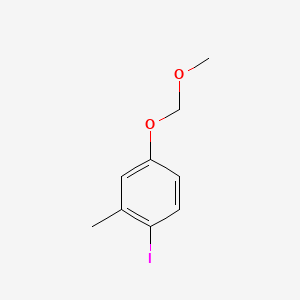
1-Iodo-4-(methoxymethoxy)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-4-(methoxymethoxy)-2-methylbenzene is an organic compound characterized by the presence of an iodine atom, a methoxymethoxy group, and a methyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Iodo-4-(methoxymethoxy)-2-methylbenzene typically involves the iodination of 4-(methoxymethoxy)-2-methylbenzene. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom into the benzene ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Iodo-4-(methoxymethoxy)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 4-(methoxymethoxy)-2-methylphenol.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 4-(methoxymethoxy)-2-methylbenzene.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Iodo-4-(methoxymethoxy)-2-methylbenzene has several scientific research applications:
Wirkmechanismus
The mechanism by which 1-Iodo-4-(methoxymethoxy)-2-methylbenzene exerts its effects depends on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions . In biological systems, the compound can interact with molecular targets, such as enzymes and receptors, through covalent or non-covalent interactions . The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
1-Iodo-4-(methoxymethoxy)-2-methylbenzene can be compared with other similar compounds, such as:
1-Iodo-4-methoxybenzene: This compound lacks the methoxymethoxy group and has different reactivity and applications.
4-Iodoanisole: Similar to 1-Iodo-4-methoxybenzene but with an anisole group instead of a methoxymethoxy group.
1-Iodo-2-methylbenzene: This compound lacks the methoxymethoxy group and has different chemical properties and uses.
Eigenschaften
Molekularformel |
C9H11IO2 |
|---|---|
Molekulargewicht |
278.09 g/mol |
IUPAC-Name |
1-iodo-4-(methoxymethoxy)-2-methylbenzene |
InChI |
InChI=1S/C9H11IO2/c1-7-5-8(12-6-11-2)3-4-9(7)10/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
WIFVNSNPRQHHSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCOC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


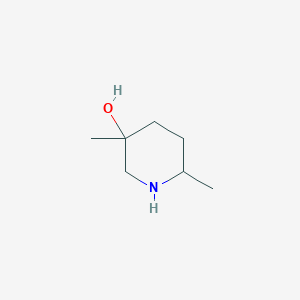


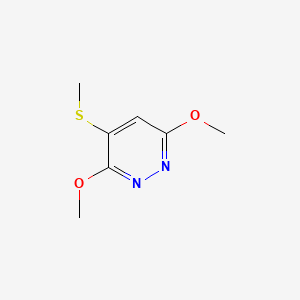

![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,1,3-dioxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B14778833.png)

![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14778839.png)
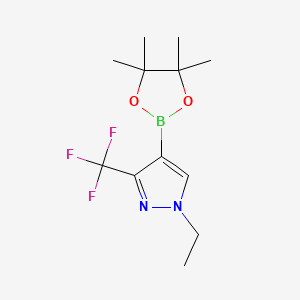
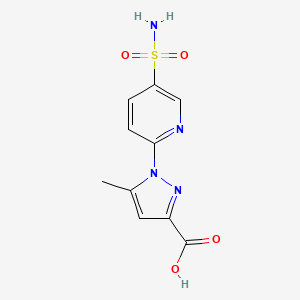

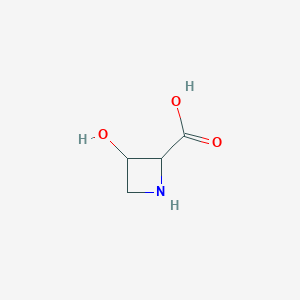

![ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B14778897.png)
